molecular formula C7H8N4O B11917954 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol

Cat. No.: B11917954
M. Wt: 164.16 g/mol
InChI Key: JRUBVJGRIQRLLF-UHFFFAOYSA-N
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Description

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol typically involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours to yield the desired product . This method is efficient for preparing derivatives substituted with a methyl group at various positions of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. It can also inhibit enzymes like aromatase, affecting hormone synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-hydroxy-7-methylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C7H8N4O/c1-4-2-9-7(8)6-5(4)10-3-11(6)12/h2-3,12H,1H3,(H2,8,9)

InChI Key

JRUBVJGRIQRLLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1N=CN2O)N

Origin of Product

United States

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